1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
CAS No.: 797028-07-0
Cat. No.: VC5197269
Molecular Formula: C21H27N5O3
Molecular Weight: 397.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797028-07-0 |
|---|---|
| Molecular Formula | C21H27N5O3 |
| Molecular Weight | 397.479 |
| IUPAC Name | 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-phenylpropyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C21H27N5O3/c1-23-19-18(20(27)24(2)21(23)28)26(10-6-9-16-7-4-3-5-8-16)17(22-19)15-25-11-13-29-14-12-25/h3-5,7-8H,6,9-15H2,1-2H3 |
| Standard InChI Key | JIBCZAISBXNRDV-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCCC4=CC=CC=C4 |
Introduction
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. It is structurally similar to other purine derivatives, such as 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione, but features a 3-phenylpropyl group instead of a propyl group at position 7 . This modification can significantly affect its biological activity and interactions with molecular targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, similar to those used for other purine derivatives. A common approach includes the alkylation of theophylline derivatives with appropriate reagents to introduce the morpholine and phenylpropyl groups. The choice of reagents and reaction conditions is crucial for achieving high yield and purity.
Research Findings and Future Directions
While specific research findings on 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione are scarce, its structural similarity to other purine derivatives suggests potential applications in drug development. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in various biological assays, and exploring its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume